molecular formula C7H6N2O4 B1442324 2,4-Dinitrotoluene (ring-D3) CAS No. 93951-68-9

2,4-Dinitrotoluene (ring-D3)

Cat. No.: B1442324
CAS No.: 93951-68-9
M. Wt: 185.15 g/mol
InChI Key: RMBFBMJGBANMMK-NRUYWUNFSA-N
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Description

2,4-Dinitrotoluene (ring-D3) is an organic compound with the chemical formula C7H6N2O4. It is a pale yellow crystalline solid known for its use as a precursor to trinitrotoluene (TNT) and toluene diisocyanate. This compound is primarily produced through the nitration of toluene and is one of the six possible isomers of dinitrotoluene .

Mechanism of Action

Target of Action

The primary target of 2,4-Dinitrotoluene (ring-D3) is hemoglobin, a protein in red blood cells that carries oxygen . The compound interacts with hemoglobin, leading to its conversion into methemoglobin .

Mode of Action

2,4-Dinitrotoluene (ring-D3) interacts with its target, hemoglobin, through a process known as oxidative denitration . This interaction results in the conversion of hemoglobin into methemoglobin , which is unable to carry oxygen effectively, leading to a condition known as methemoglobinemia .

Biochemical Pathways

The biochemical pathway affected by 2,4-Dinitrotoluene (ring-D3) involves the conversion of hemoglobin into methemoglobin . This process disrupts the normal oxygen-carrying function of red blood cells, leading to a decrease in the amount of oxygen that reaches body tissues . Additionally, 2,4-Dinitrotoluene (ring-D3) is involved in the degradation pathways in bacteria, where it uses novel oxygenases for oxidative denitration and subsequent ring-fission .

Pharmacokinetics

The pharmacokinetics of 2,4-Dinitrotoluene (ring-D3) involve its absorption, distribution, metabolism, and excretion (ADME). The compound has a vapor pressure of 1.47X10-4 mm Hg at 22°C , indicating its potential for volatilization.

Result of Action

The primary molecular effect of 2,4-Dinitrotoluene (ring-D3) is the conversion of hemoglobin into methemoglobin . This conversion disrupts the oxygen-carrying capacity of red blood cells, leading to a condition known as methemoglobinemia . On a cellular level, this can result in a lack of oxygen in body tissues, potentially leading to cyanosis and other health effects .

Action Environment

The action of 2,4-Dinitrotoluene (ring-D3) can be influenced by various environmental factors. For instance, the compound can degrade by several mechanisms in the environment, including oxidation, photolysis, and biodegradation in water and soil . Furthermore, the compound’s action can be affected by its presence in different environmental media, such as air, food, water, and soil .

Safety and Hazards

2,4-Dinitrotoluene is carcinogenic and toxic . It is highly toxic with a threshold limit value (TLV) of 1.5 mg/m3 .

Future Directions

2,4-Dinitrotoluene (ring-D3) is being used as an analytical standard in various research and industrial applications . The future directions of this compound could involve further exploration of its uses

Biochemical Analysis

Biochemical Properties

2,4-Dinitrotoluene (ring-D3) plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with oxygenases, which facilitate the oxidative denitration and subsequent ring-fission of the compound . These interactions are essential for the degradation of 2,4-Dinitrotoluene (ring-D3) in bacterial systems, highlighting its role in microbial catabolic pathways .

Cellular Effects

The effects of 2,4-Dinitrotoluene (ring-D3) on cellular processes are profound. In zebrafish, exposure to this compound has been shown to induce liver developmental damage and perturb lipid metabolism and oxygen transport gene expression . The compound influences cell function by disturbing lipid transport and metabolism, leading to severe liver damage and hypoxia in exposed organisms . Additionally, it affects cell signaling pathways and gene expression related to respiration and lipid metabolism .

Molecular Mechanism

At the molecular level, 2,4-Dinitrotoluene (ring-D3) exerts its effects through various mechanisms. It undergoes oxidative denitration facilitated by novel oxygenases, leading to the formation of intermediates that undergo further degradation . The compound’s interaction with these enzymes results in the cleavage of the aromatic ring, which is a critical step in its catabolic pathway . This process highlights the compound’s ability to influence enzyme activity and gene expression related to its degradation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dinitrotoluene (ring-D3) change over time. The compound’s stability and degradation are influenced by various factors, including environmental conditions and the presence of specific enzymes . Studies have shown that prolonged exposure to 2,4-Dinitrotoluene (ring-D3) can lead to significant changes in cellular function, including alterations in lipid metabolism and oxygen transport . These long-term effects are crucial for understanding the compound’s impact on biological systems.

Dosage Effects in Animal Models

The effects of 2,4-Dinitrotoluene (ring-D3) vary with different dosages in animal models. In bullfrogs, the compound has been shown to cause acute toxicity at high doses, with symptoms including changes in skin color, body weight, seizures, and organ necrosis . The median lethal dose (LD50) for 2,4-Dinitrotoluene (ring-D3) in bullfrogs is approximately 1,098 mg/kg body weight . These findings highlight the importance of dosage in determining the compound’s toxic and adverse effects.

Metabolic Pathways

2,4-Dinitrotoluene (ring-D3) is involved in several metabolic pathways, particularly in bacterial systems. The compound undergoes oxidative denitration and subsequent ring-fission, facilitated by specific oxygenases . These metabolic pathways are crucial for the degradation of 2,4-Dinitrotoluene (ring-D3) and its conversion into less harmful intermediates . The involvement of enzymes such as oxygenases and dehydrogenases underscores the compound’s role in microbial catabolism.

Transport and Distribution

The transport and distribution of 2,4-Dinitrotoluene (ring-D3) within cells and tissues are influenced by its interactions with transporters and binding proteins. In zebrafish, the compound has been shown to disturb lipid transport and metabolism, leading to its accumulation in liver tissues . This accumulation can result in severe liver damage and hypoxia, highlighting the importance of understanding the compound’s distribution within biological systems .

Subcellular Localization

The subcellular localization of 2,4-Dinitrotoluene (ring-D3) plays a crucial role in its activity and function. The compound’s localization within specific cellular compartments, such as the cytosol and mitochondria, can influence its interactions with enzymes and other biomolecules . Understanding the targeting signals and post-translational modifications that direct 2,4-Dinitrotoluene (ring-D3) to specific compartments is essential for elucidating its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dinitrotoluene is synthesized through the nitration of toluene using a mixture of concentrated nitric acid and sulfuric acid. The nitration process involves the sequential addition of nitro groups to the toluene molecule. The reaction conditions typically include maintaining a temperature range of 30-60°C to control the rate of nitration and prevent the formation of unwanted by-products .

Industrial Production Methods

In industrial settings, the production of 2,4-Dinitrotoluene involves a continuous nitration process where toluene is reacted with mixed acid (a combination of nitric acid and sulfuric acid) in large reactors. The reaction mixture is then separated, and the 2,4-Dinitrotoluene is purified through crystallization and distillation .

Properties

IUPAC Name

1,2,5-trideuterio-3-methyl-4,6-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3/i2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBFBMJGBANMMK-NRUYWUNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501279885
Record name Benzene-1,2,4-d3, 6-methyl-3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-68-9
Record name Benzene-1,2,4-d3, 6-methyl-3,5-dinitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93951-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-1,2,4-d3, 6-methyl-3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

After supplying 0.2 mol of toluene and 0.002 mol of ferric chloride to an autoclave, 0.9 mol of liquid nitrogen dioxide was added to the autoclave. Next, oxygen was injected at a pressure of 120 psi. At first the reactants were reacted at room temperature. After 30 minutes, the autoclave was heated to 60° C. and then the reactants were reacted for 3 hours. After the initial 30 minutes, all of toluene was converted into o-nitrotoluene and p-nitrotoluene at a ratio of 55:45, respectively. After 3 hours, 2,4-dinitro-toluene and 2,6-dinitrotoluene (83:17) were formed at a yield of more than 98% analyzed by gas chromatography.
[Compound]
Name
ferric chloride
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0.002 mol
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reactant
Reaction Step One
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liquid
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0.9 mol
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reactant
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reactant
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0.2 mol
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Synthesis routes and methods II

Procedure details

The catalyst of the present example is an Au/CeO2 (263.6 mg) which is subjected to further treatment consisting of impregnation with sodium bicarbonate (3.2 mg) in order to neutralize by doping the possible acid centers of the surface of the nanocrystalline cerium oxide. The carbamoylation reaction of the 2,4-diaminotoluene is carried out as described in Example 1 but using as a catalyst Au/(Na+)CEO2 (208.2 mg) whereby after 23 hrs of reaction was obtained a mixture wherein the conversion of 2,4-dinitrotoluene was 96%, being present the 2,4-diaminotoluene and the corresponding dicarbamate with a selectivity of 37 and 63%, respectively.
[Compound]
Name
Au CeO2
Quantity
263.6 mg
Type
reactant
Reaction Step One
Quantity
3.2 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
Au (Na+)CEO2
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208.2 mg
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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